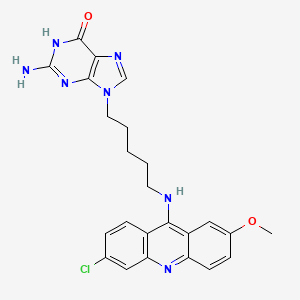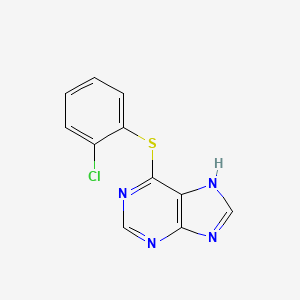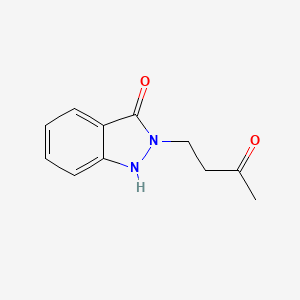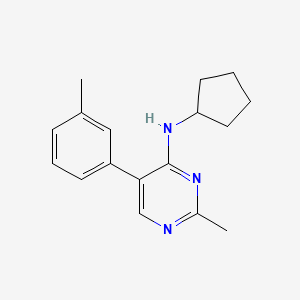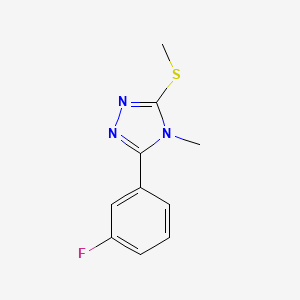
Methylsulfinylethylthiamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylsulfinylethylthiamine is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiamine moiety linked to a methylsulfinylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methylsulfinylethylthiamine typically involves the reaction of thiamine with a methylsulfinylethylating agent. One common method is the reaction of thiamine hydrochloride with methylsulfinylethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the stability of the thiamine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methylsulfinylethylthiamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfinylethyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thioether derivatives.
Substitution: The thiamine moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. The reactions are often carried out in polar solvents like water or alcohols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted thiamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, methylsulfinylethylthiamine is used as a building block for the synthesis of more complex organosulfur compounds
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying sulfur metabolism in cells. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been studied for its antioxidant properties and its ability to modulate enzyme activity. These properties make it a candidate for the development of new drugs targeting oxidative stress-related diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
Methylsulfinylethylthiamine exerts its effects primarily through its interaction with enzymes and other proteins. The methylsulfinylethyl group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the thiamine moiety can interact with thiamine-dependent enzymes, modulating their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methylsulfonylethylthiamine: Similar structure but with a sulfone group instead of a sulfoxide.
Ethylthiamine: Lacks the sulfur-containing functional group.
Thiamine disulfide: Contains a disulfide linkage instead of a sulfoxide group.
Uniqueness
Methylsulfinylethylthiamine is unique due to the presence of the methylsulfinylethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and ability to interact with biological macromolecules, making it more versatile compared to similar compounds.
Propiedades
Número CAS |
33071-33-9 |
|---|---|
Fórmula molecular |
C13H20Cl2N4OS2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
2-methyl-5-[[4-methyl-5-(2-methylsulfinylethyl)-1,3-thiazol-3-ium-3-yl]methyl]pyrimidin-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C13H19N4OS2.2ClH/c1-9-12(4-5-20(3)18)19-8-17(9)7-11-6-15-10(2)16-13(11)14;;/h6,8H,4-5,7H2,1-3H3,(H2,14,15,16);2*1H/q+1;;/p-1 |
Clave InChI |
VZVFDFSUPAHMEN-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS(=O)C.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)



![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)


